

Technical Guide: 1-(2-Chloropyrimidin-4-yl)piperidine-4-carboxylic acid

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Compound of Interest

Compound Name:	1-(2-Chloropyrimidin-4-yl)piperidine-4-carboxylic acid
Cat. No.:	B578106

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Introduction

1-(2-Chloropyrimidin-4-yl)piperidine-4-carboxylic acid is a heterocyclic organic compound featuring a pyrimidine ring linked to a piperidine-4-carboxylic acid moiety. Such scaffolds are of significant interest in medicinal chemistry due to their presence in a wide array of biologically active molecules. The piperidine ring is a highly privileged scaffold in drug discovery, known to enhance druggability by improving pharmacokinetic properties and providing a versatile framework for structural modification.^[1] The chloropyrimidine group often serves as a key reactive handle for further chemical elaboration, particularly through nucleophilic aromatic substitution reactions, allowing for the synthesis of diverse compound libraries for screening. This document provides a technical overview of the compound's properties, a representative synthetic protocol, and explores a potential signaling pathway where such a scaffold could be therapeutically relevant.

Core Compound Properties

A summary of the key quantitative and qualitative data for **1-(2-Chloropyrimidin-4-yl)piperidine-4-carboxylic acid** is presented below.

Property	Value	Reference
Molecular Weight	241.67 g/mol	[2] [3]
Molecular Formula	C ₁₀ H ₁₂ ClN ₃ O ₂	[2] [4]
CAS Number	1208087-83-5	[2] [3]
Physical Form	Solid	[4]
Purity	Typically ≥98% (as supplied by commercial vendors)	[4]
Canonical SMILES	C1CN(CCC1C(=O)O)C2=NC(=NC=C2)Cl	
InChI Key	InChIKey=SWHJALTCDYFGP U-UHFFFAOYSA-N	

Experimental Protocols

While specific literature detailing the synthesis of **1-(2-Chloropyrimidin-4-yl)piperidine-4-carboxylic acid** is not readily available, a general and representative protocol can be proposed based on established methodologies for the synthesis of N-aryl piperidine derivatives. The key transformation is a nucleophilic aromatic substitution (SNAr) reaction between a piperidine derivative and a di-chloropyrimidine.

Representative Synthesis Protocol: Nucleophilic Aromatic Substitution

This protocol describes the synthesis of a (2-chloropyrimidin-4-yl)piperidine derivative from 2,4-dichloropyrimidine and a suitable piperidine precursor.

Materials and Reagents:

- Piperidine-4-carboxylic acid
- 2,4-Dichloropyrimidine
- Diisopropylethylamine (DIPEA) or Triethylamine (TEA)

- Dimethylformamide (DMF) or Acetonitrile (MeCN)
- Ethyl acetate (EtOAc)
- Hexanes
- Brine (saturated aqueous NaCl solution)
- Anhydrous sodium sulfate (Na₂SO₄)
- Hydrochloric acid (HCl), 1M aqueous solution
- Silica gel for column chromatography

Procedure:

- Reaction Setup: To a solution of piperidine-4-carboxylic acid (1.0 equivalent) in anhydrous DMF (10 mL per mmol of piperidine) in a round-bottom flask equipped with a magnetic stirrer, add diisopropylethylamine (2.5 equivalents).
- Addition of Pyrimidine: Stir the mixture at room temperature for 10 minutes. To this solution, add 2,4-dichloropyrimidine (1.1 equivalents) portion-wise over 5 minutes.
- Reaction Monitoring: Heat the reaction mixture to 80-90 °C and stir for 4-12 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using an appropriate solvent system (e.g., 10% Methanol in Dichloromethane).
- Work-up: Upon completion, cool the reaction mixture to room temperature and pour it into ice-water (50 mL). Acidify the aqueous mixture to pH ~4-5 with 1M HCl.
- Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL).
- Washing and Drying: Combine the organic layers and wash with water (2 x 30 mL) and then with brine (1 x 30 mL). Dry the organic layer over anhydrous sodium sulfate.
- Purification: Filter the drying agent and concentrate the solvent under reduced pressure to obtain the crude product. Purify the crude material by column chromatography on silica gel to yield the final product, **1-(2-Chloropyrimidin-4-yl)piperidine-4-carboxylic acid**.

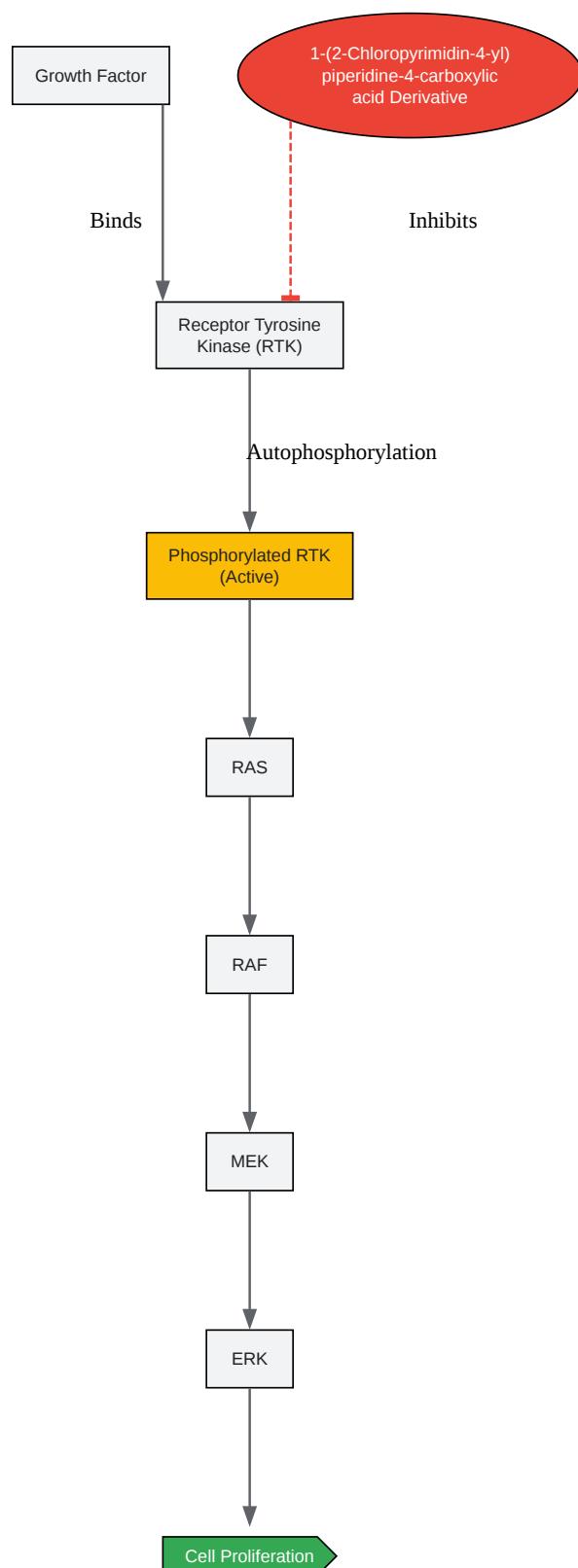
Potential Biological Relevance and Signaling Pathways

Piperidine and pyrimidine moieties are integral components of numerous kinase inhibitors used in oncology. The 2-chloropyrimidine group can act as a "hinge-binder" motif, forming hydrogen bonds with the backbone of the kinase hinge region, a common feature in many ATP-competitive inhibitors. The piperidine-4-carboxylic acid portion can be directed towards the solvent-exposed region of the ATP-binding pocket, allowing for modifications to improve potency and pharmacokinetic properties.

Given this context, a plausible target for a molecule based on this scaffold is a protein kinase involved in cancer cell proliferation, such as a cyclin-dependent kinase (CDK) or a receptor tyrosine kinase (RTK).

Hypothetical Signaling Pathway: Inhibition of a Receptor Tyrosine Kinase

The following diagram illustrates a simplified signaling pathway initiated by a growth factor binding to its receptor tyrosine kinase. A hypothetical inhibitor based on the **1-(2-Chloropyrimidin-4-yl)piperidine-4-carboxylic acid** scaffold could block this pathway at the receptor level, preventing downstream signaling that leads to cell proliferation.

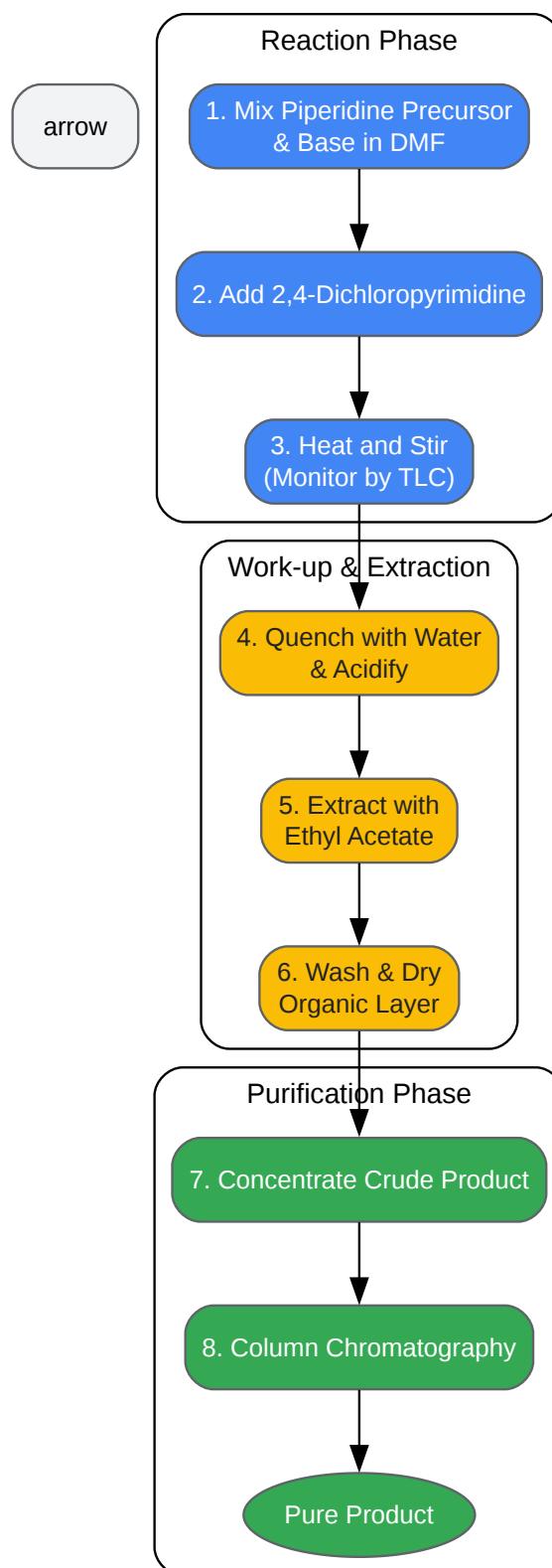


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Caption: Hypothetical inhibition of a growth factor signaling pathway.

Experimental Workflow Visualization

The synthesis of **1-(2-Chloropyrimidin-4-yl)piperidine-4-carboxylic acid** can be visualized as a multi-step workflow, from the initial reaction setup to the final purification.

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Caption: General workflow for the synthesis and purification.

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